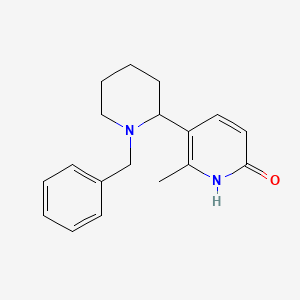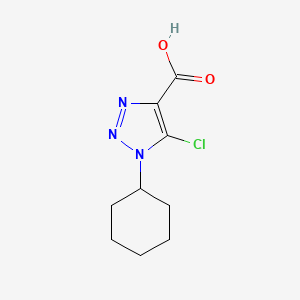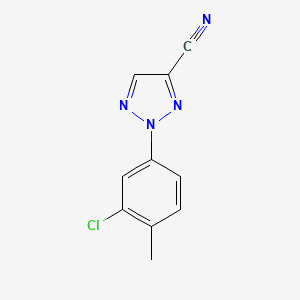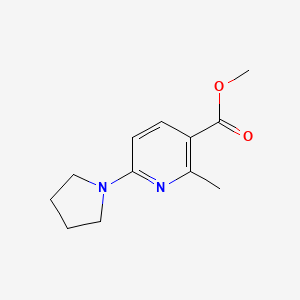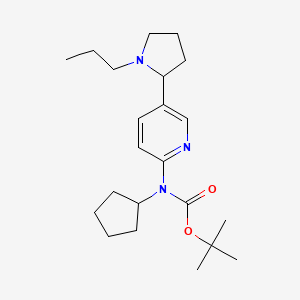
tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C22H35N3O2 and a molecular weight of 373.5 g/mol . This compound is known for its unique blend of chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves several synthetic routes. One common method includes the use of tert-butyl nitrite (t-BuONO) and aniline starting material, followed by the addition of B2pin2 to the intermediately generated diazonium salt . The reaction conditions typically involve the use of a catalytic quantity of a radical initiator such as benzoyl peroxide (BPO) to aid the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity and yield of the compound through controlled reaction parameters and purification techniques .
化学反応の分析
Types of Reactions
tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
作用機序
The mechanism of action of tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Known for its use in organic synthesis and pharmaceutical research.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of kinase inhibitors and other biologically active molecules.
tert-Butyl (5-bromopyridin-2-yl)carbamate: Employed in various chemical reactions and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
特性
分子式 |
C22H35N3O2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
tert-butyl N-cyclopentyl-N-[5-(1-propylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C22H35N3O2/c1-5-14-24-15-8-11-19(24)17-12-13-20(23-16-17)25(18-9-6-7-10-18)21(26)27-22(2,3)4/h12-13,16,18-19H,5-11,14-15H2,1-4H3 |
InChIキー |
CDOLGYMFRHXHKG-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC1C2=CN=C(C=C2)N(C3CCCC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)
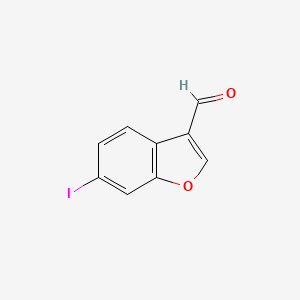
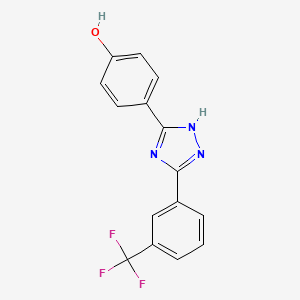
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
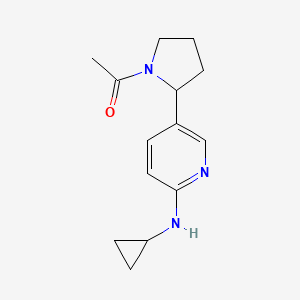
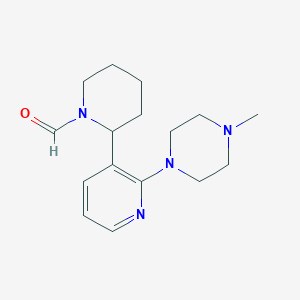
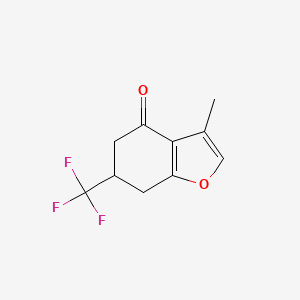
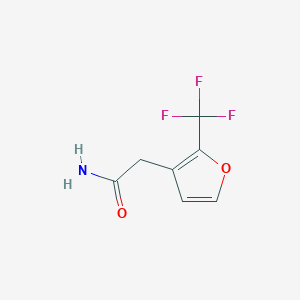
![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
